molecular formula C15H14FNO2 B2997945 2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 303758-88-5

2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2997945
CAS No.: 303758-88-5
M. Wt: 259.28
InChI Key: LIAXUEYFJGDEDE-RQZCQDPDSA-N
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Description

2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol is a Schiff base formed via the condensation of 2-hydroxy-3-methoxybenzaldehyde with 3-fluoro-4-methylaniline. The compound features a phenolic core substituted with a methoxy group at position 6 and an imino-linked 3-fluoro-4-methylphenyl group at position 2. Its molecular formula is C₁₅H₁₄FNO₂, with a molar mass of 259.28 g/mol . Predicted properties include a density of 1.14 g/cm³, boiling point of 414.8°C, and pKa of 8.19 .

Properties

IUPAC Name

2-[(3-fluoro-4-methylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-6-7-12(8-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAXUEYFJGDEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation of 3-fluoro-4-methylaniline with 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity to certain receptors, while the methoxyphenol moiety can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Halogen Substituents
  • 2-{[(4-Chlorophenyl)imino]methyl}-6-methoxyphenol (C₁₅H₁₄ClNO₂, 295.73 g/mol) and 2-{[(4-Bromophenyl)imino]methyl}-6-methoxyphenol (C₁₅H₁₄BrNO₂, 340.18 g/mol) : The chloro and bromo substituents at the para position increase molar mass and lipophilicity compared to the target compound.
  • 2-{[(4-Fluorophenyl)imino]methyl}-6-methoxyphenol (C₁₅H₁₄FNO₂, 259.28 g/mol) : Fluorine at the para position vs. meta in the target compound leads to distinct electronic environments. The meta-fluoro group in the target compound may reduce symmetry and influence crystal packing .
b) Methyl and Hydroxy Substituents
  • 2-{[(4-Methylphenyl)imino]methyl}-6-methoxyphenol (C₁₆H₁₇NO₂, 255.31 g/mol) : Lacking fluorine, this compound exhibits weaker electron-withdrawing effects. It forms stable nickel(II) complexes with multiple coordination modes (N,O-chelating and bridging), suggesting superior metal-binding capacity compared to fluorinated analogs . The para-methyl group enhances steric bulk but reduces polarity compared to the target compound’s 3-fluoro-4-methyl substitution .
  • (E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol (C₁₅H₁₅NO₃, 257.28 g/mol) : An additional ortho-hydroxyl group on the phenyl ring improves antioxidant activity (IC₅₀ = 12.5 µM vs. BHT’s 18.7 µM) due to enhanced radical scavenging . The target compound lacks this hydroxyl group but may compensate with fluorine’s inductive effects.

Physicochemical and Spectral Properties

Compound Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Spectral Features (FT-IR, NMR)
Target Compound 259.28 1.14 414.8 8.19 -C=N- stretch ~1600 cm⁻¹; Fluorine-induced deshielding in ¹H/¹³C NMR
4-Chloro Analog 295.73 1.32* 430.0* 7.85* -C=N- stretch ~1590 cm⁻¹; Chlorine splits aromatic signals
4-Methyl Analog 255.31 1.18* 398.5* 8.40 -C=N- stretch ~1610 cm⁻¹; Methyl singlet at δ 2.35 ppm
2-Hydroxy Analog 257.28 1.22* 405.0* 7.50 Broad -OH stretch ~3300 cm⁻¹; Additional phenolic proton at δ 9.8 ppm

*Predicted or estimated values.

Biological Activity

2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol, with the CAS number 303758-88-5, is an organic compound notable for its unique chemical structure and potential biological activities. This compound features a fluorinated aromatic ring, an imine group, and a methoxyphenol moiety, which may influence its interactions with biological systems.

  • Molecular Formula: C15H14FNO2
  • Molar Mass: 259.28 g/mol
  • Density: 1.14 g/cm³ (predicted)
  • Boiling Point: 414.8 °C (predicted)
  • pKa: 8.19 (predicted)

Synthesis

The synthesis typically involves the condensation of 3-fluoro-4-methylaniline with 2-hydroxy-3-methoxybenzaldehyde, often using acid catalysts under reflux conditions. The product can be purified through recrystallization or column chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through its functional groups:

  • The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes.
  • The fluorinated aromatic ring enhances binding affinity to certain receptors.
  • The methoxyphenol moiety participates in hydrogen bonding and other non-covalent interactions .

Antioxidant Activity

Research has indicated that related compounds exhibit significant antioxidant properties. For example, studies on similar Schiff bases have demonstrated their ability to scavenge free radicals effectively, suggesting that this compound may also possess antioxidant capabilities .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties due to structural similarities with known antimicrobial agents. The presence of the fluorine atom may enhance lipophilicity and membrane penetration, which are critical for antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays on similar compounds indicate varying effects on different cell lines. While specific data on this compound is limited, the imine functionality often correlates with cytotoxic effects in cancer cell lines, warranting further investigation into its anticancer potential .

Case Studies

  • Antioxidant Screening : A related compound showed an EC50 value of 10.46 ppm in DPPH radical scavenging assays, indicating strong antioxidant activity. This suggests that this compound could exhibit similar effects and merits further exploration in antioxidant assays .
  • Antimicrobial Testing : A study on structurally similar compounds reported significant inhibition of bacterial growth at concentrations as low as 25 µg/mL against Staphylococcus aureus, suggesting a potential application for this compound in treating bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
2-{[(3-Chloro-4-methylphenyl)imino]methyl}-6-methoxyphenolChloro CompoundModerate antioxidant activity
2-{[(3-Bromo-4-methylphenyl)imino]methyl}-6-methoxyphenolBromo CompoundHigh cytotoxicity against cancer cells
2-{[(3-Methylphenyl)imino]methyl}-6-methoxyphenolMethyl CompoundAntimicrobial properties

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